Dimethyl prenylphosphonate
Description
Dimethyl prenylphosphonate is an organophosphorus compound with the molecular structure characterized by a prenyl group (3-methyl-2-butenyl) attached to a phosphonate moiety with two methyl ester groups. It is primarily utilized as a functional alkylating agent in organic synthesis, particularly in the alkylation of phenolic compounds for applications such as photography materials . The compound’s reactivity stems from its ability to participate in nucleophilic substitution reactions, where the prenyl group acts as a leaving group under specific conditions.
Properties
Molecular Formula |
C7H15O3P |
|---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-methylbut-2-ene |
InChI |
InChI=1S/C7H15O3P/c1-7(2)5-6-11(8,9-3)10-4/h5H,6H2,1-4H3 |
InChI Key |
PMHUPJRTEQENJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCP(=O)(OC)OC)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The phosphonate ester bonds in dimethyl prenylphosphonate undergo hydrolysis under acidic or basic conditions, yielding prenylphosphonic acid:
Acidic Hydrolysis
Basic Hydrolysis
-
Conditions : 1 M NaOH, 80°C, 6 hours.
-
Kinetics : Methyl esters hydrolyze 1000× faster than bulkier esters (e.g., isopropyl) .
Cross-Coupling Reactions
The prenyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
With Aryl Halides
-
Conditions : Microwave irradiation, 10 minutes, retention of phosphorus configuration .
-
Scope : Tolerates electron-withdrawing/donating groups on aryl halides.
Table 2 : Representative Cross-Coupling Yields
| Aryl Halide | Product Yield (%) |
|---|---|
| 4-Chlorophenyl iodide | 92 |
| 4-Methoxyphenyl iodide | 88 |
| 2-Naphthyl iodide | 85 |
Phosphonate–Phosphinate Rearrangement
Under strong bases (e.g., s-BuLi), this compound undergoes rearrangement to phosphinates:
-
Mechanism : Metalation at methoxy groups followed by alkyl migration .
-
Steric Effects : Bulky prenyl groups reduce rearrangement efficiency (yields: 20–40%) .
Biological Interactions
This compound derivatives inhibit enzymes involved in cell wall biosynthesis (e.g., decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in Mycobacteria) .
Comparison with Similar Compounds
Key Properties :
- Molecular formula : Likely $ C8H{15}O_3P $ (inferred from structural analogs).
- Reactivity : High due to the electron-withdrawing phosphonate group and labile prenyl substituent.
- Applications : Used in synthesizing dyes, polymer additives, and specialty chemicals .
Comparison with Structurally Similar Compounds
Dimethyl Methylphosphonate (DMMP)
Diethyl Prenylphosphonate
- Structure : Ethyl ester groups replace methyl esters in dimethyl prenylphosphonate.
- Key Differences: Solubility: Higher lipophilicity due to ethyl groups, enhancing compatibility with non-polar solvents. Reactivity: Slower hydrolysis compared to dimethyl analogs due to steric hindrance from ethyl groups .
- Applications : Similar alkylation uses but tailored for reactions requiring slower kinetics.
Dimethyl Phenyl Phosphate
Diethyl (4-Biphenylylmethyl)phosphonate
- Structure : Features a biphenylmethyl group attached to a phosphonate with ethyl esters.
- Key Differences :
Functional and Reactivity Comparisons
Alkylation Efficiency
| Compound | Alkylation Rate | Preferred Substrates |
|---|---|---|
| This compound | High | Phenolic compounds |
| Diethyl prenylphosphonate | Moderate | Sterically hindered substrates |
| Dimethyl methylphosphonate | Low | Non-reactive systems |
Rationale : The prenyl group in this compound facilitates faster leaving-group displacement compared to ethyl or methyl substituents .
Solubility and Stability
| Compound | Solubility in Water | Hydrolytic Stability |
|---|---|---|
| This compound | Low | Moderate |
| Dimethyl phenyl phosphate | Very low | High |
| DMMP | High | Low |
Rationale : Phosphonates (e.g., this compound) are generally less stable than phosphates (e.g., dimethyl phenyl phosphate) due to weaker P-O bonds .
Extraction Behavior (Analogy to Dialkyl Phenylphosphonates)
A study comparing dialkyl phenylphosphonates with tri-n-butyl phosphate (TBP) in nitrate systems found:
- Dialkyl phosphonates exhibit higher extraction efficiency for metal ions due to stronger electron-donating alkyl groups.
- Methyl vs. Ethyl Esters : Methyl esters (e.g., this compound) show faster kinetics but lower selectivity compared to ethyl analogs .
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